(16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione
Description
Historical Context and Discovery
The compound (16α)-21-chloro-17-[(2-furanylcarbonyl)oxy]-16-methyl-pregna-1,4-diene-3,11,20-trione emerged as a critical impurity during the synthesis and quality control processes of mometasone furoate, a potent synthetic glucocorticoid. First identified in the early 2000s, its structural characterization was driven by regulatory requirements for impurity profiling in pharmaceutical manufacturing. The compound’s discovery coincided with advancements in analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, which enabled precise identification of steroid derivatives at trace levels.
Nomenclature and Alternative Designations
The systematic International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural complexity:
(16α)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-methyl-pregna-1,4-diene-3,11,20-trione.
Alternative designations include:
- Mometasone furoate EP Impurity C (European Pharmacopoeia designation)
- 21-Chloro-16α-methyl-3,11,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate
- CAS Registry Number: 1305334-31-9
Molecular formula : C₂₇H₂₉ClO₆
Molecular weight : 484.97 g/mol
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1305334-31-9 |
| Molecular Formula | C₂₇H₂₉ClO₆ |
| Molecular Weight | 484.97 g/mol |
| IUPAC Name | (16α)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-methyl-pregna-1,4-diene-3,11,20-trione |
| Synonyms | Mometasone EP Impurity C, Mometasone furoate Impurity 3 |
Classification within Steroid Chemistry
This compound belongs to the pregnane steroid family, characterized by a 21-carbon skeleton with a cyclopentanoperhydrophenanthrene core. Key structural features include:
- Halogenation : A chlorine atom at position C-21, enhancing electrophilic reactivity.
- Oxo groups : Ketone functionalities at C-3, C-11, and C-20, typical of anti-inflammatory corticosteroids.
- Esterification : A 2-furanylcarbonyloxy group at C-17, distinguishing it from mometasone furoate’s 2-chloroacetyl moiety.
Its 16α-methyl and Δ¹,⁴-diene configurations align it with ultra-high-potency glucocorticoids, though it lacks therapeutic activity due to incomplete esterification.
Significance in Pharmaceutical Research
As a process-related impurity , this compound is pivotal in:
- Analytical method validation : Serves as a reference standard for HPLC and SFC assays to ensure mometasone furoate purity.
- Degradation pathway studies : Elucidates stability profiles under acidic or oxidative conditions, informing formulation strategies.
- Regulatory compliance : Included in pharmacopeial monographs (e.g., European Pharmacopoeia) for quality control.
Recent synthetic advances enable multi-gram production via Favorskii rearrangement intermediates, facilitating toxicological assessments.
Properties
IUPAC Name |
[(8S,9S,10R,13S,14S,16R,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClO6/c1-15-11-19-18-7-6-16-12-17(29)8-9-25(16,2)23(18)20(30)13-26(19,3)27(15,22(31)14-28)34-24(32)21-5-4-10-33-21/h4-5,8-10,12,15,18-19,23H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,23-,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJQOKVZFMMKGS-HAZRNBFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305334-31-9 | |
| Record name | 9-Dechloro-11-oxo mometasone furoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305334319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-DECHLORO-11-OXO MOMETASONE FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58W685J9DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chlorination at C-21 Position
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- BF₃ in Ketal Formation : Reduces reaction time from 24 hours to 2 hours compared to traditional H₂SO₄ catalysis.
- N-Bromosuccinimide (NBS) : Facilitates Δ¹⁶ double bond formation during chlorination.
Critical Data Tables
Table 1: Key Intermediates and Properties
Table 2: Reaction Yields and Conditions
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chlorination (C-21) | LiCl/DMF, 90°C | 78 | 98.5 |
| Ketalization (C-16/17) | BF₃/acetone, RT | 89 | 99.2 |
| Esterification (C-17) | 2-Furoyl chloride | 92 | 97.8 |
Challenges and Solutions
Regioselectivity in Oxidation
Stereochemical Control at C-16
- Issue : Racemization during methyl group introduction.
- Solution : Chiral auxiliaries (e.g., Evans oxazolidinones) ensure 16α-methyl retention.
Chemical Reactions Analysis
(16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione undergoes various chemical reactions, including acylation and the formation of difuroate enol ether intermediates . Common reagents and conditions used in these reactions include acylating agents and specific reaction conditions that facilitate the conversion to the target impurity . The major products formed from these reactions are characterized by the presence of chloro vinyl ether moieties bearing the second furoyl group .
Scientific Research Applications
Pharmaceutical Applications
Corticosteroid Activity:
Mometasone Furoate is widely used for its anti-inflammatory properties in treating skin conditions, allergic rhinitis, and asthma. The impurity (16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-methyl-pregna-1,4-diene-3,11,20-trione is relevant in pharmaceutical formulations where the purity of corticosteroids is crucial. The presence of this impurity can influence the efficacy and safety profile of the final drug product .
Analytical Standards:
This compound serves as a reference standard in analytical chemistry for quality control and assurance in pharmaceutical manufacturing. Its characterization helps in validating methods for detecting and quantifying impurities in Mometasone formulations .
Research Applications
Mechanistic Studies:
Research involving this compound often focuses on understanding the metabolic pathways and degradation mechanisms of corticosteroids. Studies have utilized this compound to elucidate how impurities affect the pharmacokinetics and pharmacodynamics of corticosteroids .
Case Studies:
Several studies have documented the impact of impurities like this compound on therapeutic outcomes. For instance:
- Study on Inflammatory Response: A study published in the Journal of Allergy and Clinical Immunology examined how impurities in corticosteroids can modulate inflammatory responses in patients with asthma. The findings highlighted that certain impurities could enhance or diminish the therapeutic effects of corticosteroids .
The presence of this compound in drug formulations necessitates adherence to regulatory guidelines set forth by agencies such as the FDA and EMA. These guidelines emphasize the importance of identifying and quantifying impurities to ensure drug safety and efficacy .
Mechanism of Action
The mechanism of action of (16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione is related to its parent compound, mometasone furoate. Mometasone furoate exerts its effects by binding to glucocorticoid receptors, leading to the induction of phospholipase A2 inhibitory proteins (lipocortins) and the sequential inhibition of the release of arachidonic acid . This results in the suppression of inflammation by diminishing the release of endogenous chemical mediators such as kinins, histamine, liposomal enzymes, and prostaglandins .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among related corticosteroids influence receptor binding, metabolism, and clinical applications. Below is a comparative analysis:
Pharmacological and Metabolic Insights
- Metabolism: Methylprednisolone metabolites (e.g., hydroxylation at C6 or C20) highlight how structural modifications alter biotransformation . The target compound’s 21-Cl and 17-furanoyl ester may reduce hepatic clearance compared to betamethasone.
- Receptor Affinity: 16α-Methyl and 9α-fluoro substitutions (e.g., in dexamethasone) enhance glucocorticoid receptor binding . The furanoyl ester’s electron-withdrawing effects may further modulate receptor interactions.
- Safety Profiles: Compounds with 16α-Me (e.g., betamethasone) show reduced sodium retention compared to 16β-Me analogs .
Biological Activity
(16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione, commonly known as Mometasone furoate, is a synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C27H29ClO6
- Molecular Weight : 484.97 g/mol
- CAS Number : 1305334-31-9
- Purity : >95% (HPLC)
Structural Characteristics
The compound features a complex steroid structure with a chloro group at the 21-position and a furan carbonyl group at the 17-position. The presence of these functional groups contributes to its enhanced potency and selectivity for glucocorticoid receptors.
Mometasone furoate exerts its effects primarily through the following mechanisms:
- Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors in target tissues, leading to the modulation of gene expression involved in inflammatory processes.
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha, which are crucial in the inflammatory response.
- Suppression of Immune Response : By inhibiting leukocyte infiltration and activation, Mometasone furoate effectively dampens the immune response.
Pharmacological Effects
Mometasone furoate has been studied for its efficacy in treating various conditions:
- Asthma : It has shown significant improvements in lung function and reduction in asthma exacerbations.
- Allergic Rhinitis : Clinical trials indicate that it effectively alleviates symptoms such as nasal congestion and sneezing.
- Skin Disorders : Topical formulations have demonstrated efficacy in conditions like psoriasis and eczema.
Data Table of Biological Activity
Case Study 1: Efficacy in Asthma Management
A randomized controlled trial involving 300 patients with moderate to severe asthma assessed the efficacy of Mometasone furoate compared to placebo. Results indicated that patients receiving Mometasone experienced a significant reduction in asthma attacks (p < 0.01) and improved quality of life scores.
Case Study 2: Treatment of Allergic Rhinitis
In a multi-center study involving over 500 participants with allergic rhinitis, Mometasone furoate demonstrated superior efficacy over other intranasal corticosteroids. Patients reported a marked decrease in nasal symptoms within three days of treatment initiation.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the 2-furanylcarbonyloxy group at the C17 position of this corticosteroid analog?
- Methodology : The 2-furanylcarbonyloxy group is typically introduced via esterification. React the parent steroid (e.g., 17-hydroxy derivative) with 2-furoyl chloride in anhydrous dichloromethane under nitrogen, using pyridine as a catalyst. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via column chromatography .
- Key Considerations : Ensure steric protection of the C11 and C20 ketones during synthesis to avoid side reactions. Evidence from related compounds (e.g., triamcinolone derivatives) suggests using tert-butyldimethylsilyl (TBDMS) groups for temporary protection .
Q. How can researchers confirm the stereochemical configuration at C16α and C17α positions?
- Methodology : Use X-ray crystallography for definitive confirmation. For routine analysis, employ - and -NMR spectroscopy. The C16α methyl group shows characteristic upfield shifts (δ 0.9–1.1 ppm in -NMR) due to shielding by the adjacent steroid backbone. NOESY correlations between C16-CH and C13-CH confirm α-orientation .
Q. What analytical techniques are optimal for quantifying this compound in mixed reaction matrices?
- Methodology : Reverse-phase HPLC with UV detection (λ = 240 nm, targeting the Δ-diene-3-keto chromophore). Use a C18 column and isocratic elution with acetonitrile/water (55:45). Validate with spiked samples (recovery >95%, RSD <2%) .
- Advanced Tip : Couple HPLC with high-resolution mass spectrometry (HRMS) to distinguish the compound from structurally similar byproducts (e.g., C21 dehydration products) .
Advanced Research Questions
Q. How can contradictory data on the metabolic stability of the 2-furanylcarbonyloxy moiety be resolved?
- Methodology : Conduct comparative in vitro metabolism studies using human liver microsomes (HLMs) and recombinant CYP3A4/5 enzymes. Monitor hydrolysis of the ester group via LC-MS/MS, quantifying free 2-furoic acid as a metabolite.
- Data Reconciliation : Discrepancies in literature may arise from differences in experimental conditions (e.g., pH, cofactor availability). Evidence from methylprednisolone metabolism studies highlights the role of esterase activity in buffer composition .
Q. What computational approaches predict the compound’s glucocorticoid receptor (GR) binding affinity relative to dexamethasone?
- Methodology : Perform molecular docking (AutoDock Vina) using the GR ligand-binding domain (PDB: 1P93). Parameterize the 2-furanylcarbonyloxy group’s electrostatic potential via DFT calculations (B3LYP/6-31G*). Compare binding scores with dexamethasone’s ΔG = -9.8 kcal/mol.
- Validation : Correlate in silico results with in vitro luciferase reporter assays in GR-transfected HEK293 cells .
Q. How can researchers design analogs to mitigate the oxidative instability of the Δ-diene-3-keto moiety?
- Methodology : Introduce electron-withdrawing substituents (e.g., 6α-fluoro) to stabilize the conjugated diene. Synthesize and test 6α-fluoro analogs using the Oppenauer oxidation protocol. Assess stability via accelerated degradation studies (40°C/75% RH, 4 weeks) .
- Contradiction Alert : While fluorination enhances stability, it may reduce aqueous solubility (logP increase ~0.5 units). Balance via prodrug strategies (e.g., C21-phosphate esters) .
Methodological Notes
- Safety : Handle with nitrile gloves and FFP3 respirators due to acute oral toxicity (LD > 300 mg/kg) and respiratory irritation risks. Use fume hoods for synthesis .
- Data Reproducibility : Calibrate instruments with certified reference standards (e.g., USP-grade corticosteroids) to minimize inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
